3-Chloro-2-methoxy-4-methylbenzyl alcohol
Overview
Description
3-Chloro-2-methoxy-4-methylbenzyl alcohol, also known by its IUPAC name (3-chloro-2-methoxy-4-methylphenyl)methanol, is an organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-methylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the chlorination of 2-methoxy-4-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxy-4-methylbenzaldehyde, 3-Chloro-2-methoxy-4-methylbenzoic acid.
Reduction: 3-Chloro-2-methoxy-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methoxy-4-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-4-methylbenzyl alcohol depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
3-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the methoxy group.
4-Chloro-2-methoxybenzyl alcohol: Similar structure but with the chloro group in a different position.
3-Methoxy-2-methylbenzoic acid: Similar functional groups but different oxidation state.
Uniqueness: 3-Chloro-2-methoxy-4-methylbenzyl alcohol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the benzene ring influences its reactivity in various chemical reactions.
Properties
IUPAC Name |
(3-chloro-2-methoxy-4-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVNMPGQUVLTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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